5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a tetrahydroindole core, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-ethyl-1-(methoxymethyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione with suitable reagents to form the desired indole derivative . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-ethyl-5-hydroxymethyl-1,3-dioxane: Known for its cytotoxic and antioxidant properties.
1H-indole-3-carbaldehyde: Used in the synthesis of pharmaceutically interesting scaffolds.
Cyclopentyl methyl ether: Utilized as a solvent in organic synthesis.
Uniqueness
5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to its specific structural features and the diverse range of reactions it can undergo. Its tetrahydroindole core makes it a valuable intermediate in the synthesis of various biologically active compounds, distinguishing it from other similar compounds.
Properties
CAS No. |
2694729-00-3 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.